N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide
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Overview
Description
N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide is a complex organic compound featuring a pyrazole ring, a pyrimidine ring, and a dihydropyrimidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole ring, followed by the introduction of the pyrimidine and dihydropyrimidinone moieties. Common synthetic routes include:
Condensation Reactions: These reactions involve the condensation of pyrazole derivatives with appropriate reagents to form the pyrimidine ring.
Cyclization Reactions: Cyclization reactions are used to form the dihydropyrimidinone ring from the corresponding precursors.
Amide Bond Formation: The final step often involves the formation of an amide bond between the pyrimidine derivative and the dihydropyrimidinone derivative.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation Reactions: Oxidation of the pyrazole ring can lead to the formation of various oxidized derivatives.
Reduction Reactions: Reduction of the pyrimidine ring can result in the formation of reduced derivatives.
Substitution Reactions: Substitution reactions at various positions on the pyrazole and pyrimidine rings can lead to a wide range of substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substituting Agents: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired substitution pattern.
Major Products Formed:
Oxidized Derivatives: These include compounds with additional oxygen-containing functional groups.
Reduced Derivatives: These include compounds with reduced pyrimidine rings.
Substituted Derivatives: These include compounds with various substituents on the pyrazole and pyrimidine rings.
Scientific Research Applications
This compound has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting diseases such as cancer and infectious diseases.
Material Science: Its unique structure makes it suitable for the development of advanced materials with specific properties.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Comparison with Similar Compounds
Pyrazole Derivatives: Compounds containing pyrazole rings are known for their diverse pharmacological effects.
Pyrimidine Derivatives: Compounds containing pyrimidine rings are used in various pharmaceuticals and agrochemicals.
Dihydropyrimidinone Derivatives: These compounds are known for their biological activity and are used in drug design.
Uniqueness: N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide is unique due to its combination of pyrazole, pyrimidine, and dihydropyrimidinone moieties, which provides it with distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
3-(2,4-dioxopyrimidin-1-yl)-N-(6-pyrazol-1-ylpyrimidin-4-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N7O3/c22-12(2-6-20-7-3-13(23)19-14(20)24)18-10-8-11(16-9-15-10)21-5-1-4-17-21/h1,3-5,7-9H,2,6H2,(H,19,23,24)(H,15,16,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNMYUCVAVIXBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=NC(=C2)NC(=O)CCN3C=CC(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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